4-シアノフェニル 4-ペンチルベンゾエート

説明

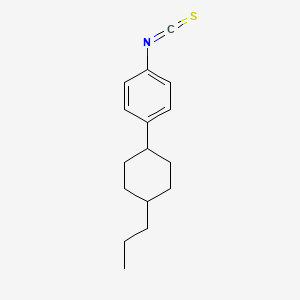

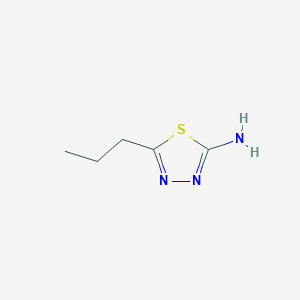

Benzoic acid, 4-pentyl-, 4-cyanophenyl ester (4-pentyl-4-cyanophenyl benzoate) is an organic compound belonging to the class of carboxylic esters. It is a colorless, odorless solid that is soluble in organic solvents. This compound is widely used in the synthesis of various other compounds, including drugs and dyes. It is also used in the production of certain cosmetics and food products.

科学的研究の応用

液晶技術

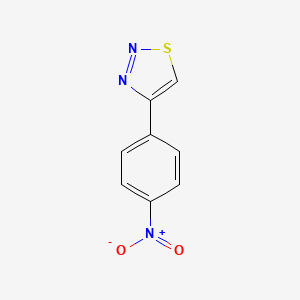

4-シアノフェニル 4-ペンチルベンゾエートは、液晶技術の分野で価値のあるメソゲン性を持つ化合物です。 。ネマチック相や等方性相など、さまざまな相で存在できるため、LCDを含むディスプレイシステムで使用できます。 この化合物の多形性と熱力学的特性は広範囲にわたって研究されており、その相挙動と転移に関する洞察を提供しています。 .

有機合成

有機化学において、4-シアノフェニル 4-ペンチルベンゾエートは、他の複雑な分子の合成における中間体として役立ちます。 その安息香酸部分は、より複雑な化学構造を構築するための基礎となる、フリーラジカル臭素化や求核置換反応などのさまざまな反応を受けます。 .

オプトエレクトロニクス

この化合物のユニークな電子特性により、オプトエレクトロニクスアプリケーションに適しています。 ネマチック液晶相のため、液晶ディスプレイ(LCD)用の材料の開発に使用されており、これらのデバイスにおける光の変調に不可欠です。 .

マイクロエレクトロニクス

マイクロエレクトロニクスにおいて、4-シアノフェニル 4-ペンチルベンゾエートは、電子部品の製造に使用できます。 その分子構造により、さまざまなマイクロエレクトロニクスデバイスの機能に不可欠な薄膜の作製が可能になります。 .

高分子化学

この化合物は、ポリマーの特性を強化するためにポリマーに組み込むことができるため、高分子化学においても関連しています。 4-シアノフェニル 4-ペンチルベンゾエートを高分子マトリックスに添加すると、材料の熱安定性と機械的強度を向上させることができます。 .

医学研究

直接的に医薬品として使用されることはありませんが、4-シアノフェニル 4-ペンチルベンゾエートの特性は医学研究において興味深いものです。 他の化合物との相互作用は、人間の体内の薬物分子の挙動を解明し、新しい薬物の開発につながる可能性があります。 .

特性

IUPAC Name |

(4-cyanophenyl) 4-pentylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-2-3-4-5-15-6-10-17(11-7-15)19(21)22-18-12-8-16(14-20)9-13-18/h6-13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCDNUMASFDPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068519 | |

| Record name | Benzoic acid, 4-pentyl-, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49763-64-6 | |

| Record name | Benzoic acid, 4-pentyl-, 4-cyanophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49763-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-pentyl-, 4-cyanophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-pentyl-, 4-cyanophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-pentyl-, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cyanophenyl p-pentylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the molecular structure of 4-cyanophenyl 4-pentylbenzoate in relation to its liquid crystal properties?

A: 4-cyanophenyl 4-pentylbenzoate exhibits a nematic liquid crystal phase. [, ] This is attributed to its molecular structure, which features a rigid, rod-like core comprising the benzene rings and the linking groups. This shape promotes the anisotropic ordering characteristic of liquid crystals. Additionally, the presence of the cyano group (CN) introduces a strong dipole moment, influencing intermolecular interactions and contributing to the material's electro-optic properties. []

Q2: How does temperature impact the behavior of 4-cyanophenyl 4-pentylbenzoate near its phase transition?

A: As 4-cyanophenyl 4-pentylbenzoate transitions between its nematic and isotropic phases, its electro-optic properties change significantly. The Kerr constant, a measure of its response to an electric field, exhibits pretransitional behavior. [] This means that the material's properties start to change even before the actual phase transition temperature is reached. This pretransitional behavior can be explained using the Landau-de Gennes model, which describes the order parameter fluctuations near phase transitions in liquid crystals. []

Q3: How does 4-cyanophenyl 4-pentylbenzoate compare to other liquid crystals, specifically 4'-pentyl-4-cyanobiphenyl (5CB), in terms of their electro-optic properties?

A: Research has focused on comparing the third-order nonlinear susceptibilities (χ(3)) of 4-cyanophenyl 4-pentylbenzoate and 5CB, as determined through electro-optic Kerr effect (EOKE) experiments. [] These studies aim to understand how differences in the linking group between these two liquid crystals affect their susceptibility values, which are crucial for their performance in applications like displays and optical devices. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1580422.png)